molecular formula C19H19NO3 B3141049 Methyl 4-benzoyl-1-phenyl-3-pyrrolidinecarboxylate CAS No. 478067-82-2

Methyl 4-benzoyl-1-phenyl-3-pyrrolidinecarboxylate

Cat. No. B3141049
CAS RN: 478067-82-2
M. Wt: 309.4 g/mol
InChI Key: YYNUHKZTGQKFKO-UHFFFAOYSA-N
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Description

“Methyl 4-benzoyl-1-phenyl-3-pyrrolidinecarboxylate” is a chemical compound with the molecular formula C19H19NO3 . It is also known as “methyl 4-benzoyl-1-phenylpyrrolidine-3-carboxylate” and "3-Pyrrolidinecarboxylic acid, 4-benzoyl-1-phenyl-, methyl ester" .


Molecular Structure Analysis

The molecular weight of “this compound” is 309.36 . The lengths of the C=O bond in the pyrazole fragment of the molecule is 1.261 Å, which is close to the typical values of carbonyl compounds .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of a new Pb (II) complex, Pb (PMBP) 2 (PMBP=1-phenyl-3-methyl-4-benzoyl-5-pyrazolone) . The compound exhibits monomeric species that were linked by a C-H···π interaction, intermolecular C-H···O hydrogen bonds, and intermolecular longer secondary Pb···X (X=C or N) interactions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 309.36 . The lengths of the C=O bond in the pyrazole fragment of the molecule is 1.261 Å .

Scientific Research Applications

Structural and Spectroscopic Analysis

The compound and its derivatives have been studied for their structural properties through spectroscopic methods. For instance, the study by Okafor (1980) investigated the structures of 1-phenyl-3-methyl-pyrazolone-5 and its benzoyl derivatives using IR, UV, NMR, and mass spectral spectroscopy, providing insights into the tautomeric forms and structural assignments of these compounds (Okafor, 1980).

Synthesis and Physicochemical Properties

The synthesis and structural investigation of triorganostannyl esters with benzoyl substituents on tin have revealed their potential in affecting the photophysical properties of metal centers and the conformation and intermolecular interactions of ligands, as discussed in a study by Tzimopoulos et al. (2010) (Tzimopoulos et al., 2010).

Antimicrobial Activity

Research by Mistry and Desai (2005) explored the synthesis of novel heterocyclic azlactone and imidazolinone derivatives starting from p-methyl benzoic acid, leading to potential antimicrobial applications. These synthesized compounds showed promising activity against Staphylococcus aureus, Escherichia coli, and Candela albicans (Mistry & Desai, 2005).

Coordination Chemistry and Photoluminescence

Chaudhuri et al. (2013) conducted a study on zinc(II), iron(II/III), and ruthenium(II) complexes of o-phenylenediamine derivatives, which showcased their potential in photoluminescence and oxidative dehydrogenation. This study highlights the utility of benzoyl derivatives in creating complexes with interesting luminescent properties and reactivity (Chaudhuri et al., 2013).

properties

IUPAC Name

methyl 4-benzoyl-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-23-19(22)17-13-20(15-10-6-3-7-11-15)12-16(17)18(21)14-8-4-2-5-9-14/h2-11,16-17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNUHKZTGQKFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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